Ketipramine Fumarate: A Historical and Technical Overview of an Unmarketed Tricyclic Antidepressant
Ketipramine Fumarate: A Historical and Technical Overview of an Unmarketed Tricyclic Antidepressant
An in-depth guide for researchers and drug development professionals on the discovery, history, and available technical information of Ketipramine Fumarate.
Introduction
Ketipramine fumarate, also known by its developmental code G-35,259, is a tricyclic antidepressant (TCA) that underwent clinical investigation in the 1960s for the treatment of depression.[1] Despite showing antidepressant efficacy comparable to the established TCA imipramine, ketipramine was never commercialized.[1] Its history is also marked by ethical controversy due to its inclusion in clinical studies involving children without informed consent. This document provides a comprehensive overview of the available scientific and historical information on ketipramine fumarate, with a focus on its chemical identity, historical development, and the limited publicly accessible data from its early clinical evaluations.
Discovery and Historical Context
Ketipramine was developed during the mid-20th century, a period of significant discovery in psychopharmacology. As a derivative of the dibenzo[b,f]azepine scaffold, it belongs to the same chemical class as imipramine, the first clinically useful TCA. The developmental code G-35,259 suggests its origin from the laboratories of Geigy, a Swiss pharmaceutical company that was instrumental in the development of imipramine.
A significant and troubling aspect of ketipramine's history involves its testing in a series of unethical experiments. These trials were conducted by Roland Kuhn at a psychiatric hospital in Münsterlingen, Switzerland, and involved the administration of various drugs, including ketipramine, to children without obtaining informed consent.
Physicochemical Properties
While detailed physicochemical data is scarce, the fundamental properties of ketipramine have been documented.
| Property | Value |
| Chemical Name | 5-[3-(dimethylamino)propyl]-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one |
| Molecular Formula | C₁₉H₂₂N₂O |
| Molar Mass | 294.39 g/mol |
| CAS Number | 796-29-2 (Ketipramine), 17243-32-2 (Ketipramine Fumarate) |
| Drug Class | Tricyclic Antidepressant (TCA) |
Synthesis
Mechanism of Action
The precise mechanism of action of ketipramine has not been extensively studied, and detailed pharmacological data such as receptor binding affinities are not publicly available. However, as a tricyclic antidepressant, its primary mechanism is presumed to be the inhibition of the reuptake of the neurotransmitters norepinephrine and serotonin at the synaptic cleft. The presence of a ketone group at the 10-position of the dibenzo[b,f]azepine ring system is the key structural difference from imipramine, and this modification would be expected to influence its pharmacological profile, including its potency and selectivity for the monoamine transporters.
Due to the lack of detailed public information on the specific signaling pathways affected by ketipramine, a generalized diagram illustrating the mechanism of action for tricyclic antidepressants is provided below.
Clinical Trials and Efficacy
Ketipramine fumarate was evaluated in at least two published clinical trials in the early 1970s. These studies compared its efficacy to imipramine in outpatient populations with depression.
It is a significant limitation that the full-text articles of these foundational studies are not widely available in the public domain. The following information is based on the abstracts of these publications.
Simeon et al. (1970)
This study, titled "Ketipramine in the therapy of depression in outpatients," was published in Psychosomatics. The abstract indicates that the study evaluated the therapeutic effects of ketipramine in depressed outpatients. Without access to the full paper, details regarding the study design, patient population, dosage, and specific outcomes are unavailable.
Park et al. (1971)
Quantitative Data and Experimental Protocols
A core requirement of this technical guide was to summarize all quantitative data into clearly structured tables and provide detailed methodologies for all key experiments cited. Due to the inaccessibility of the full-text original research articles, this requirement cannot be fulfilled. Detailed information on patient demographics, Hamilton Depression Rating Scale (HDRS) scores or other efficacy measures, side effect profiles, and pharmacokinetic data is not available in the abstracts. Similarly, the experimental protocols, including inclusion/exclusion criteria, dosing schedules, and statistical methods, cannot be detailed.
Reasons for Non-Marketing
The precise reasons for the discontinuation of ketipramine's development and its failure to reach the market are not explicitly documented in the available literature. Potential factors could have included a lack of a superior efficacy or safety profile compared to the already established imipramine, strategic business decisions by the developing company, or unforeseen adverse effects that became apparent during clinical development.
Conclusion
Ketipramine fumarate represents a chapter in the history of psychopharmacology that, while not resulting in a marketed therapeutic, underscores the active research and development in the field of tricyclic antidepressants during the 1960s and 1970s. Its structural similarity to imipramine and comparable efficacy highlight the therapeutic potential of the dibenzo[b,f]azepine class. However, the available information is severely limited, preventing a complete and in-depth technical analysis as is possible for more modern or widely studied compounds. The history of ketipramine also serves as a stark reminder of the evolution of ethical standards in clinical research. For researchers and drug development professionals, the story of ketipramine illustrates the challenges of accessing and evaluating historical data and the importance of transparent and ethical clinical investigation.
